molecular formula C11H19NO2 B13236579 Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate

Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate

Cat. No.: B13236579
M. Wt: 197.27 g/mol
InChI Key: CSKNLAQLTXJQFH-UHFFFAOYSA-N
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Description

Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate is a piperidine-derived ester characterized by a propan-2-yl substituent on the piperidine nitrogen and a methyl ester group at the acetate moiety. The compound’s structure includes a conjugated system involving the piperidin-4-ylidene group, which influences its electronic and steric properties.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2-(1-propan-2-ylpiperidin-4-ylidene)acetate

InChI

InChI=1S/C11H19NO2/c1-9(2)12-6-4-10(5-7-12)8-11(13)14-3/h8-9H,4-7H2,1-3H3

InChI Key

CSKNLAQLTXJQFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC(=O)OC)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The compound’s analogs differ in substituents on the piperidine ring, ester groups, and additional functional groups. Below is a detailed comparison based on structural features, synthesis, and reported properties:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight Key Properties/Applications Evidence ID
Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate Propan-2-yl on N, methyl ester, conjugated piperidinylidene 183.24 (estimated) Potential intermediate for bioactive molecules; electronic conjugation enhances reactivity.
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Benzyl substituent on N, ethyl ester 273.36 Higher lipophilicity due to benzyl group; used in ligand synthesis for metal chelation.
Methyl 2-(4-hydroxypiperidin-1-yl)acetate Hydroxyl group at C4 of piperidine, methyl ester 173.21 Increased polarity; potential for hydrogen bonding in drug design.
Methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate Cyclohexene ring fused to piperidine, formamido group 239.31 Enhanced conformational flexibility; applications in peptide mimetics.
Ethyl 2-(piperidin-4-yl)acetate Saturated piperidine ring, ethyl ester 171.24 Improved solubility in polar solvents; precursor for CNS-targeting drugs.
2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic acid Diphenylmethylene group, free carboxylic acid 335.41 Antiallergic and spasmolytic activities; direct therapeutic relevance.

Physicochemical Properties

  • Lipophilicity :
    • The propan-2-yl substituent in the target compound provides moderate lipophilicity (log P ~1.5–2.0), intermediate between the hydrophilic hydroxylated analog (log P ~0.8) and the highly lipophilic benzyl derivative (log P ~3.2) .
  • Solubility :
    • Methyl esters generally exhibit better aqueous solubility than ethyl or benzyl analogs. The hydroxylated derivative () shows the highest solubility in polar solvents .

Biological Activity

Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate, a compound with the molecular formula C11H19NO2, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

PropertyValue
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name Methyl 2-(1-propan-2-ylpiperidin-4-ylidene)acetate
InChI Key CSKNLAQLTXJQFH-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCC(=CC(=O)OC)CC1

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate esterifying agents under controlled conditions. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potential biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.
  • Biofilm Inhibition : It showed a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, it has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies

  • Antimicrobial Evaluation : A study investigated a series of piperidine derivatives, including this compound, revealing strong antimicrobial effects and low cytotoxicity (IC50 values > 60 μM) against human cell lines .
  • Synergistic Effects : When combined with other antibiotics like Ketoconazole, the compound demonstrated synergistic effects that reduced the MICs of these drugs, indicating its potential in combination therapy for resistant infections .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following:

Compound NameStructure TypeNotable Activity
Methyl 2-[1-(propan-2-YL)piperidin-4-yl]aminoacetateAmino derivativeAntimicrobial activity
2-Methyl-1-(piperidin-4-yl)propan-2-olAlcohol derivativeAnticancer properties

The unique ester functional group in this compound contributes distinct chemical properties and reactivity compared to its analogs .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperidin-4-ylidene precursor with a methyl ester moiety. For example, analogous methods include reacting substituted piperidines with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) . Optimization may involve adjusting solvent polarity (e.g., acetonitrile for higher yields) or using catalysts like triethylamine (TEA) to enhance nucleophilic substitution efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reactants are critical steps.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the molecular framework, particularly the piperidinylidene proton environment and ester group configuration . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak and isotopic pattern. Purity is assessed via high-performance liquid chromatography (HPLC) using a C18 column and mobile phases like methanol/buffer mixtures (e.g., pH 4.6 sodium acetate buffer) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational predictions be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. For example, NMR chemical shifts may deviate from density functional theory (DFT)-predicted values due to hydrogen bonding. To resolve this, variable-temperature NMR or solvent titration experiments can probe conformational equilibria . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What strategies are effective for refining crystallographic data when the compound exhibits disorder or twinning?

For disordered structures, SHELXL’s PART and SIMU commands can model anisotropic displacement parameters for overlapping atoms . Twinned data (e.g., non-merohedral twinning) require using the TWIN/BASF instructions in SHELXL, with HKLF5 format data integration . Tools like WinGX’s PLATON/ADDSYM can detect missed symmetry operations, improving refinement stability .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Molecular electrostatic potential (MESP) maps generated via Gaussian or ORCA software highlight electron-deficient regions (e.g., the piperidinylidene double bond) prone to electrophilic attack . Fukui function analysis identifies nucleophilic sites (e.g., ester carbonyl oxygen). Transition-state modeling with QM/MM methods (e.g., CP2K) can simulate reaction pathways, such as hydrolysis under acidic conditions .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

Accelerated stability studies should use buffer solutions (pH 1–13) and monitor degradation via HPLC at elevated temperatures (40–60°C) . For thermal stability, differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .

Methodological Notes

  • Synthesis : Avoid aqueous conditions to prevent ester hydrolysis; anhydrous solvents like THF or DMF are preferred .
  • Crystallography : Prioritize slow evaporation from volatile solvents (e.g., dichloromethane/hexane) for high-quality crystals .
  • Data Analysis : Use Bruker APEX3 for diffraction data collection and Olex2 for structure visualization to streamline workflows .

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